[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
CAS No.: 859765-68-7
Cat. No.: VC11602501
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859765-68-7 |
|---|---|
| Molecular Formula | C5H5N5 |
| Molecular Weight | 135.13 g/mol |
| IUPAC Name | [1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
| Standard InChI | InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9) |
| Standard InChI Key | HEQAPJIMOPCOIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CN2C1=NN=C2N |
Introduction
# Triazolo[4,3-c]pyrimidin-3-amine: A Comprehensive Review of Synthesis, Properties, and Biomedical Potential
[1,2,Triazolo[4,3-c]pyrimidin-3-amine (CAS No. 859765-68-7) is a heterocyclic compound featuring a fused triazolo-pyrimidine scaffold with an amine substituent. This bicyclic system combines the electron-rich characteristics of triazole and pyrimidine rings, making it a promising candidate for pharmaceutical and agrochemical applications. With a molecular formula of and a molecular weight of 135.13 g/mol, its compact structure enables diverse functionalization and interaction with biological targets. Recent studies highlight its potential in neuroprotection, antibacterial activity, and as a precursor for advanced heterocyclic systems . This review synthesizes current knowledge on its synthesis, structural attributes, biological activities, and future research trajectories.
Core Architecture and Nomenclature
The compound’s IUPAC name, triazolo[4,3-c]pyrimidin-3-amine, reflects its fused bicyclic system. The triazole ring (positions 1, 2, 4) is annulated with the pyrimidine ring at positions 4 and 3, respectively, creating a planar structure conducive to π-π stacking interactions. The amine group at position 3 enhances solubility and provides a site for derivatization. Key spectral identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | C1=CN=CN2C1=NN=C2N |
| Standard InChI | InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9) |
| InChIKey | HEQAPJIMOPCOIH-UHFFFAOYSA-N |
| XLogP3 | 0.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The planar geometry and electron-deficient pyrimidine ring facilitate interactions with enzymes and receptors, particularly those involving nucleotide-binding domains .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies of analogous triazolopyrimidines reveal distinct proton environments: pyrimidine protons resonate near δ 8.5–9.0 ppm, while triazole protons appear at δ 7.5–8.0 ppm . Infrared (IR) spectroscopy shows N-H stretching vibrations at ~3400 cm⁻¹ and C=N absorptions at 1600–1650 cm⁻¹. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity suitable for electrophilic substitutions .
Synthetic Methodologies
Condensation and Cyclization Strategies
The primary synthesis route involves cyclocondensation of hydrazine derivatives with pyrimidine precursors. A representative method (Scheme 1) proceeds as follows:
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Thiosemicarbazide Formation: Reaction of 4-chloro-2,6-dimethylpyrimidine with thiosemicarbazide yields intermediate thiosemicarbazides (e.g., compound 7f–n) .
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DCC-Mediated Cyclization: Treatment with dicyclohexylcarbodiimide (DCC) in acetone induces cyclization to form the triazolo[4,3-c]pyrimidinium-3-aminide core (e.g., 5a–h) .
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Functionalization: Alkylation or arylation at the amine position introduces substituents modulating bioactivity .
Table 1: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone | 36–59 |
| Temperature | Room temperature | – |
| Catalyst | DCC | – |
| Reaction Time | 12–24 h | – |
Alternative approaches include refluxing hydrazine hydrate with pyrimidine esters in methanol, achieving yields up to 85% . Microwave-assisted synthesis reduces reaction times to <1 hour but requires specialized equipment .
Challenges in Purification
The compound’s polar nature complicates isolation. Column chromatography on silica gel often leads to hydrolysis, necessitating rapid low-temperature processing . Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >95%.
Biological Activities and Mechanisms
Neuroprotective Effects
Derivatives bearing 4-methoxyphenyl or 4-nitrophenyl groups exhibit significant neuroprotection in H₂O₂-induced PC12 cell models:
Table 2: Neuroprotective Activity of Selected Derivatives
| Compound | EC₅₀ (μg/mL) | Target Pathway |
|---|---|---|
| 10a | 10.44 | Nrf2/ARE antioxidant |
| 10c | 14.12 | PI3K/Akt survival signaling |
Mechanistic studies suggest upregulation of antioxidant enzymes (e.g., superoxide dismutase) and inhibition of caspase-3 .
Antibacterial Potency
Against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa, halogenated derivatives show MIC values of 2–4 μg/mL, surpassing gentamicin (8 μg/mL) . The 5-methyl-6-(3-chlorophenyl) analog (10h) disrupts bacterial topoisomerase IV via π-stacking with Phe-88 and Glu-85 residues .
Cytotoxicity Profile
While the parent compound exhibits low acute toxicity (LD₅₀ > 500 mg/kg in rodents), certain derivatives demonstrate neurotoxicity (e.g., 10b, CC₅₀ = 100.16 μg/mL) . Structure-activity relationships (SAR) indicate that electron-withdrawing groups at position 6 enhance selectivity.
Applications in Medicinal Chemistry
Kinase Inhibition
Molecular docking reveals strong affinity (ΔG = −9.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), positioning it as a lead for anticancer agents . The triazole nitrogen forms a critical hydrogen bond with Lys-33, while the pyrimidine ring occupies the ATP-binding pocket.
Antibiotic Adjuvants
In combination with β-lactams, triazolo[4,3-c]pyrimidin-3-amine derivatives reduce the MIC of ampicillin against MRSA by 16-fold, likely through efflux pump inhibition .
Future Directions
Prodrug Development
Esterification of the amine group could enhance blood-brain barrier penetration for neurodegenerative applications. Preliminary studies with acetylated analogs show 3-fold higher brain uptake in murine models .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 70% compared to traditional methods . Catalytic asymmetric variants employing chiral phosphines remain underexplored.
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